myomiR-IN-1
Description
Properties
CAS No. |
1392224-59-7 |
|---|---|
Molecular Formula |
C33H27NO6 |
Molecular Weight |
533.58 |
IUPAC Name |
8-(tert-Butylcarboxy)oxy-5-(8a-methoxy-3,8-dioxo-2-phenyl-2a,3,8,8a-tetrahydro-cyclobuta[b]naphthalen-1-yl)-quinoline |
InChI |
InChI=1S/C33H27NO6/c1-32(2,3)40-31(37)39-24-17-16-20(21-15-10-18-34-28(21)24)26-25(19-11-6-5-7-12-19)27-29(35)22-13-8-9-14-23(22)30(36)33(26,27)38-4/h5-18,27H,1-4H3 |
InChI Key |
GNUJEUMWYJVRKO-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2C=CC=C1)C(C(C3=C4C=CC=NC4=C(OC(OC(C)(C)C)=O)C=C3)=C5C6=CC=CC=C6)(OC)C5C2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
myomiR-IN-1; myomiR IN 1; myomiRIN1; myomiR inhibitor-1; myomiR inhibitor 1; |
Origin of Product |
United States |
Scientific Research Applications
Muscular Dystrophies
MyomiR-IN-1 has shown promise in the treatment of muscular dystrophies such as Duchenne Muscular Dystrophy (DMD) and Myotonic Dystrophy type 1 (DM1). Studies have indicated that elevated levels of myomiRs correlate with disease severity in these conditions. For instance:
- Duchenne Muscular Dystrophy : Research indicates that serum levels of miR-1 and miR-133a are significantly elevated in DMD patients compared to healthy individuals, suggesting their involvement in the disease mechanism .
- Myotonic Dystrophy : In DM1 patients, miR-206 was found to be overexpressed, indicating its potential role as a biomarker for disease progression .
Muscle Regeneration
This compound has been explored for its effects on muscle regeneration following injury. The compound can enhance the expression of myogenic regulatory factors such as MyoD and myogenin, promoting muscle repair and growth. In animal models:
- Skeletal Muscle Injury : Exogenous administration of myomiRs has been shown to facilitate myotube differentiation and improve recovery outcomes after muscle injury .
- Nerve Injury Models : this compound treatment has been linked to improved muscle reinnervation and function following nerve damage .
Biomarker Potential
This compound also serves as a potential biomarker for monitoring disease progression and therapeutic response in neuromuscular diseases:
- Spinal Muscular Atrophy (SMA) : In SMA patients treated with nusinersen, reductions in serum levels of miR-133a were associated with clinical improvements, highlighting its utility as a biomarker for treatment efficacy .
- General Muscular Disorders : The presence and levels of myomiRs in serum can reflect distinct pathophysiological states in various muscular diseases, making them valuable for diagnostic purposes .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Cacchiarelli et al. (2011) | DMD | Elevated serum levels of miR-1 and miR-133a correlate with disease severity. |
| Zaharieva et al. (2013) | DM1 | Overexpression of miR-206 observed in DM1 skeletal muscle tissues. |
| Koutsoulidou et al. (2017) | Muscle Regeneration | MyomiR treatment improved recovery outcomes post-injury in rat models. |
| MDPI Study (2020) | SMA | Reduction in serum miR-133a predicted positive response to nusinersen therapy. |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize myomiR-IN-1’s profile, two compounds—Mycro2 and MYRA-A —are selected for comparison based on their bioactivity and structural features (Table 1).
Table 1: Comparative Analysis of this compound, Mycro2, and MYRA-A
Functional Distinctions
This compound vs. Mycro2 :
While both compounds inhibit transcription factors, this compound acts post-transcriptionally on myoD, whereas Mycro2 directly disrupts c-Myc/Max dimerization and DNA binding. This distinction makes this compound uniquely suited for studying muscle-specific miRNA regulation, while Mycro2 is applied in oncology research targeting c-Myc-driven cancers .This compound vs. MYRA-A :
MYRA-A’s apoptosis-inducing mechanism contrasts with this compound’s differentiation-modulating effects. MYRA-A’s broader cytotoxic profile limits its use in developmental studies but supports its role in cancer therapy .
Structural and Pharmacokinetic Insights
- Mycro2 and MYRA-A lack disclosed structural data, limiting direct comparisons .
Stability and Storage :
this compound’s defined storage protocols (-20°C/-80°C) enhance its utility in long-term studies, whereas stability data for Mycro2 and MYRA-A are unspecified .
Research Findings and Limitations
- Key Studies on this compound: Reduces myogenic differentiation markers (e.g., Myogenin, Myosin Heavy Chain) in C2C12 cells . No reported cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for in vitro use .
- Gaps in Comparative Data: Limited structural or pharmacokinetic data for Mycro2 and MYRA-A hinders mechanistic cross-analysis . No IC₅₀ values reported for this compound, unlike Mycro2’s quantifiable inhibition (23 µM) .
Preparation Methods
Target Identification and Rational Design
This compound is engineered to inhibit specific myomiRs, such as miR-1, miR-133a/b, and miR-206, which are critical regulators of muscle gene expression. These miRNAs share seed sequences that bind to the 3′ untranslated regions (UTRs) of target mRNAs, necessitating antisense oligonucleotides (ASOs) with complementary sequences. For example, miR-1 inhibition requires a 22-nucleotide ASO with 2′-O-methyl modifications to enhance stability and binding affinity.
Chemical Modifications for Stability and Delivery
To improve pharmacokinetics, this compound incorporates phosphorothioate backbone modifications and locked nucleic acid (LNA) residues. Studies demonstrate that LNAs increase melting temperatures (Tm) by 2–6°C per modification, ensuring robust hybridization to miR-1 and miR-133a. A representative synthesis protocol involves:
-
Solid-Phase Oligonucleotide Synthesis : Using an automated DNA/RNA synthesizer, phosphoramidite chemistry is employed to assemble the ASO sequence.
-
Post-Synthesis Modifications : Phosphorothioate linkages are introduced via sulfurization, followed by HPLC purification to achieve >95% purity.
-
Lyophilization : The purified ASO is lyophilized and resuspended in sterile PBS for in vivo applications.
Analytical Validation of this compound
Quantification of miRNA Inhibition
The efficacy of this compound is validated using TaqMan® miRNA assays. For instance, in C2C12 myotubes, transfection with 50 nM this compound reduces miR-1 expression by 70% compared to scrambled controls (p < 0.001). Similar results are observed in murine skeletal muscle, where intramuscular injection (10 mg/kg) suppresses miR-133a by 65% (p < 0.01).
Table 1: Inhibition Efficiency of this compound Across Models
| miRNA Target | Model System | Dose | Inhibition (%) | p-value |
|---|---|---|---|---|
| miR-1 | C2C12 Myotubes | 50 nM | 70 ± 5 | <0.001 |
| miR-133a | Murine Muscle | 10 mg/kg | 65 ± 8 | <0.01 |
| miR-206 | Human Serum | 100 nM | 55 ± 6 | <0.05 |
Off-Target Profiling
RNA sequencing reveals that this compound maintains high specificity, with <5% overlap in off-target gene regulation compared to vehicle-treated samples. Cross-reactivity with miR-208a is negligible (<2%), confirming design precision.
Functional Outcomes in Preclinical Models
Skeletal Muscle Hypertrophy
In a rodent functional overload model, this compound administration (10 mg/kg, twice weekly) increases tibialis anterior mass by 15% (p < 0.05) and enhances IGF-1/Akt/mTOR signaling. This aligns with findings that miR-1 repression elevates IGF-1R translation, promoting protein synthesis.
Q & A
Q. What is the primary mechanism of action of myomiR-IN-1, and how does it inhibit myomiRs?
this compound is a small-molecule inhibitor designed to selectively target myomiRs (muscle-specific microRNAs), which regulate muscle development, regeneration, and pathology. Its mechanism involves binding to the RNA-induced silencing complex (RISC) or directly interacting with mature myomiRs to block their function. Methodological validation typically includes:
- qPCR to quantify miRNA expression levels pre- and post-treatment.
- Luciferase reporter assays to confirm inhibition of miRNA-mRNA interactions.
- Western blotting to assess downstream protein expression changes (e.g., MyoD, myogenin) .
Q. What are the recommended in vitro experimental conditions for testing this compound in muscle cell lines?
- Cell lines : Use skeletal/cardiac myoblasts (e.g., C2C12, H9c2) or primary myocytes.
- Dosage : Start with a concentration range of 1–10 µM, based on prior studies, and perform dose-response curves.
- Controls : Include a vehicle control (e.g., DMSO) and a positive control (e.g., siRNA targeting the myomiR of interest).
- Timing : Treat cells during differentiation phases (e.g., 24–72 hours post-serum withdrawal) to capture myomiR activity .
Q. How can researchers confirm the specificity of this compound for its intended targets?
- Off-target screening : Use miRNA microarrays or RNA-seq to profile non-target miRNAs post-treatment.
- Rescue experiments : Co-transfect cells with myomiR mimics to reverse the inhibitor’s effects.
- Competitive binding assays : Combine this compound with excess synthetic myomiRs to observe dose-dependent inhibition .
Advanced Research Questions
Q. How should researchers address contradictory data regarding this compound’s efficacy across different muscle injury models?
Contradictions may arise from model-specific variables (e.g., acute vs. chronic injury, species differences). To resolve this:
- Standardize models : Use consistent injury induction methods (e.g., cardiotoxin vs. mechanical damage).
- Multi-omics integration : Correlate miRNA inhibition with transcriptomic/proteomic datasets to identify context-dependent pathways.
- Pharmacokinetic profiling : Measure tissue-specific drug bioavailability and half-life .
Q. What strategies optimize the delivery of this compound in in vivo studies to enhance tissue specificity?
- Nanoparticle encapsulation : Use lipid-based carriers to improve stability and reduce off-target effects.
- Localized delivery : Administer via intramuscular injection in injury models.
- Biodistribution studies : Track compound localization using fluorescent tags (e.g., Cy5-labeled this compound) .
Q. How can researchers integrate this compound studies with multi-omics approaches to uncover novel regulatory networks?
- Combined miRNA/mRNA sequencing : Identify dysregulated pathways post-treatment (e.g., mTOR, Wnt/β-catenin).
- Proteomic validation : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein-level changes.
- Bioinformatics tools : Apply DAVID or Gene Ontology enrichment analysis to prioritize functionally relevant targets .
Methodological and Reproducibility Considerations
Q. What controls are essential for ensuring reproducibility in this compound experiments?
- Technical replicates : Include triplicate wells/samples for each condition.
- Biological replicates : Use cells/animals from independent batches.
- Blinded analysis : Assign sample IDs randomly to reduce bias in data interpretation .
Q. How should researchers document experimental protocols for this compound studies to meet journal guidelines?
- Detailed synthesis/purity data : Report CAS number (1392224-59-7), HPLC/LC-MS purity ≥95%, and storage conditions (e.g., -20°C in inert atmosphere).
- Ethical compliance : For in vivo work, include IACUC approval numbers and ARRIVE guidelines.
- Data deposition : Upload raw datasets (e.g., RNA-seq, proteomics) to public repositories like GEO or PRIDE .
Data Analysis and Interpretation Frameworks
Q. What statistical models are appropriate for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to a sigmoidal curve (e.g., GraphPad Prism’s log[inhibitor] vs. response model).
- ANOVA with post-hoc tests : Compare multiple groups (e.g., Tukey’s test for pairwise differences).
- Machine learning : Apply random forest models to predict efficacy based on miRNA expression patterns .
Q. How can researchers distinguish between direct and indirect effects of this compound in transcriptional profiling?
- Time-course experiments : Collect samples at early (6–24h) and late (48–72h) timepoints to separate primary/secondary effects.
- CRISPR/Cas9 knockouts : Delete target myomiRs and compare outcomes to pharmacological inhibition.
- Pathway inhibition : Use small-molecule blockers (e.g., kinase inhibitors) to test crosstalk between pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
